Carcainium chloride
Overview
Description
Carcinium chloride (CCl4) is a colorless, nonflammable, and volatile liquid that is widely used in laboratories and in various industrial processes. It belongs to the family of halogenated hydrocarbons and is widely used as a laboratory solvent and in various chemical reactions. CCl4 is a widely studied chemical compound due to its potential applications in the medical and industrial fields. In
Scientific Research Applications
Solvolysis of Carbamoyl Chlorides : Carbamoyl chlorides, which may include compounds like Carcainium chloride, are important intermediates in research and industrial syntheses. They typically undergo solvolysis reactions that are SN1 in nature. For effective synthetic procedures, these compounds require temperature conditions of 300-400°C (D’Souza & Kevill, 2016).
Mitochondrial DNA Depletion : Ditercalinium chloride, which may share properties with this compound, has been shown to effectively deplete mitochondrial DNA in both mouse and human cells. This is likely due to its close association with mitochondrial DNA, contributing to its depleting activity (Okamaoto et al., 2003).
Cancer Treatment Potential : Dequalinium chloride shows potential in inhibiting malignant glioma cell growth by targeting and accumulating in mitochondria, offering a potential treatment option for this cancer. This could suggest similar potentials for this compound in cancer treatment (Pan, Zhao, & Chen, 2021).
Risk Assessment in Chemical Exposures : Incorporating biological information into chemical risk assessment, like that of methylene chloride, improves human carcinogenic risk estimates. This approach may also be applicable for this compound, clarifying key scientific issues for chemical risk assessment in general (Clewell, 1995).
Antitussive Effects in Idiopathic Interstitial Pneumonias : this compound has shown to significantly reduce cough frequency and improve quality of life in patients with idiopathic interstitial pneumonia. This indicates its potential as a therapeutic agent in respiratory conditions (Lavorini et al., 2016).
Mechanism of Action
Target of Action
Carcainium chloride is a quaternary derivative of Lidocaine . Lidocaine is a local anesthetic that works by blocking voltage-gated sodium channels in the cell membrane, preventing the generation and conduction of nerve impulses . .
Mode of Action
This compound is known to possess an antitussive effect . Antitussives work by suppressing the cough reflex.
Pharmacokinetics
In a study involving aerosolized this compound, it was administered via nebulization, suggesting pulmonary absorption . More comprehensive studies are required to fully understand the pharmacokinetic profile of this compound.
Result of Action
This compound has been shown to have a significant antitussive effect. In a pilot study involving patients with idiopathic interstitial pneumonia, treatment with this compound resulted in a significant decrease in cough frequency compared to placebo . Moreover, patients reported a reduction in cough-related discomfort and an improvement in quality of life .
properties
IUPAC Name |
bis(2-anilino-2-oxoethyl)-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-21(2,13-17(22)19-15-9-5-3-6-10-15)14-18(23)20-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3,(H-,19,20,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCONRRHHMKQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1042-42-8 | |
Record name | Ethanaminium, N,N-dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1042-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carcainium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARCAINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0DJQ1HBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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